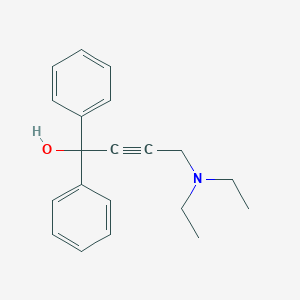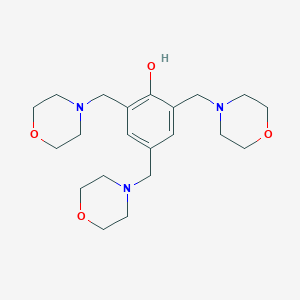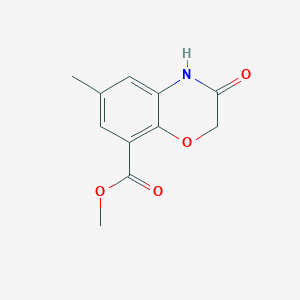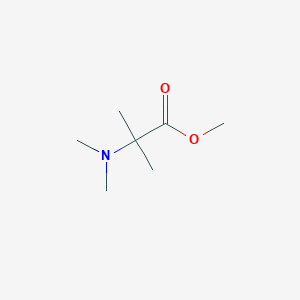
Methyl 2-(dimethylamino)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(dimethylamino)-2-methylpropanoate, also known as DMAPA, is a chemical compound that belongs to the class of esters. It is widely used in the field of organic chemistry as a catalyst for various reactions such as esterification, amidation, and transesterification. DMAPA is a colorless liquid with a pungent odor and is highly soluble in polar solvents such as water, alcohol, and acetone.
作用機序
The mechanism of action of Methyl 2-(dimethylamino)-2-methylpropanoate as a catalyst involves the formation of a complex between the catalyst and the reactant. This complex then undergoes a series of reactions, leading to the formation of the desired product. Methyl 2-(dimethylamino)-2-methylpropanoate is known to act as a nucleophilic catalyst, which means that it donates electrons to the reactant, thereby facilitating the reaction.
生化学的および生理学的効果
Methyl 2-(dimethylamino)-2-methylpropanoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is not known to cause any adverse health effects.
実験室実験の利点と制限
One of the major advantages of Methyl 2-(dimethylamino)-2-methylpropanoate as a catalyst is its high efficiency in promoting various reactions. It is also a relatively cheap and readily available catalyst. However, one of the limitations of Methyl 2-(dimethylamino)-2-methylpropanoate is its sensitivity to air and moisture, which can lead to its degradation. In addition, Methyl 2-(dimethylamino)-2-methylpropanoate can also lead to the formation of unwanted side products in certain reactions.
将来の方向性
There are numerous future directions for the use of Methyl 2-(dimethylamino)-2-methylpropanoate in scientific research. One potential area is the development of new catalysts based on Methyl 2-(dimethylamino)-2-methylpropanoate, which could have improved efficiency and selectivity in various reactions. Another area is the use of Methyl 2-(dimethylamino)-2-methylpropanoate in the synthesis of new chiral compounds, which could have important applications in the field of medicinal chemistry. Finally, there is also potential for the use of Methyl 2-(dimethylamino)-2-methylpropanoate in the development of new analytical techniques for the analysis of various compounds.
合成法
Methyl 2-(dimethylamino)-2-methylpropanoate can be synthesized through the reaction of 2-dimethylaminoethanol with methyl acrylate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield Methyl 2-(dimethylamino)-2-methylpropanoate.
科学的研究の応用
Methyl 2-(dimethylamino)-2-methylpropanoate has numerous applications in scientific research. It is widely used as a catalyst in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. Methyl 2-(dimethylamino)-2-methylpropanoate is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, Methyl 2-(dimethylamino)-2-methylpropanoate is used as a reagent in the analysis of various compounds such as amino acids and peptides.
特性
CAS番号 |
140653-59-4 |
|---|---|
製品名 |
Methyl 2-(dimethylamino)-2-methylpropanoate |
分子式 |
C7H15NO2 |
分子量 |
145.2 g/mol |
IUPAC名 |
methyl 2-(dimethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO2/c1-7(2,8(3)4)6(9)10-5/h1-5H3 |
InChIキー |
LYRCQLASMUAFIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)N(C)C |
正規SMILES |
CC(C)(C(=O)OC)N(C)C |
同義語 |
DL-Alanine, N,N,2-triMethyl-, Methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



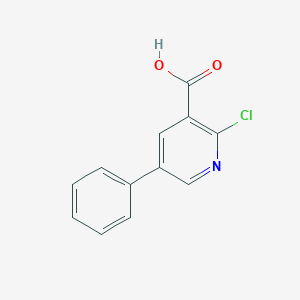
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
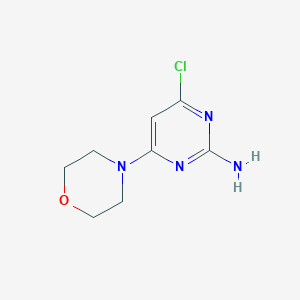
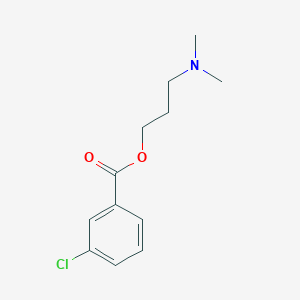
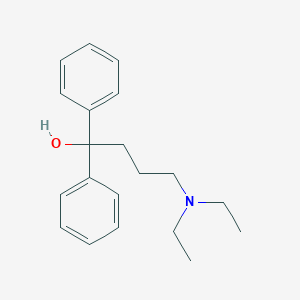
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
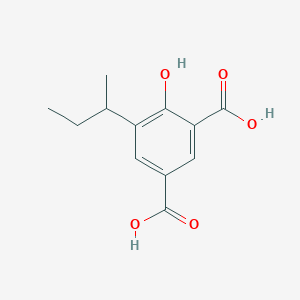
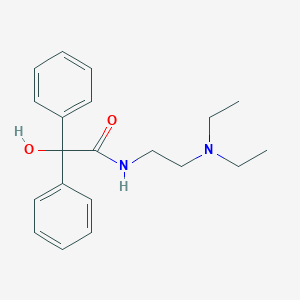
![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)

